Methyl 2-nitro-6-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-nitro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with nitro and trifluoromethyl groups. This compound is known for its applications in pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-nitro-6-(trifluoromethyl)benzoate can be synthesized through a multi-step process. One common method involves the hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile under base or acid catalysis to produce 2-nitro-4-trifluoromethyl benzamide. This intermediate is then subjected to alcoholysis with a sulfuric acid-methanol solution to yield the desired product .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitro-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products
Reduction: Produces 2-amino-6-(trifluoromethyl)benzoate.
Substitution: Can yield various substituted benzoates depending on the nucleophile used.
Oxidation: Results in the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 2-nitro-6-(trifluoromethyl)benzoate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs that target specific receptors.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides
Mechanism of Action
The mechanism of action of Methyl 2-nitro-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties make it a potent inhibitor of certain enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-nitro-4-(trifluoromethyl)benzoate
- Methyl 3-nitro-5-(trifluoromethyl)benzoate
- Methyl 2-nitro-4-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-nitro-6-(trifluoromethyl)benzoate is unique due to the position of its nitro and trifluoromethyl groups on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its isomers .
Biological Activity
Methyl 2-nitro-6-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, which include a nitro group and a trifluoromethyl moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C10H6F3N1O2
Molecular Weight : 233.15 g/mol
Functional Groups : Nitro group (-NO2), Trifluoromethyl group (-CF3), Methyl ester (-COOCH3)
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it suitable for drug development and other applications in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The nitro group can participate in redox reactions, while the trifluoromethyl group may enhance binding affinity to biological targets, modulating enzyme activity or receptor function.
- Antibacterial Activity : Research indicates that derivatives of this compound exhibit potent antibacterial properties, particularly against multidrug-resistant (MDR) strains of bacteria such as Acinetobacter baumannii and Staphylococcus aureus .
Antibacterial Efficacy
Recent studies have highlighted the antibacterial potential of this compound derivatives. For instance, compound 7a , a derivative, showed significant dual inhibition against bacterial topoisomerases DNA gyrase and topo IV from E. coli, with low nanomolar IC50 values (<32 nM) . This dual inhibition translates into effective antibacterial activity.
Compound | Target Enzyme | IC50 (nM) | Activity |
---|---|---|---|
7a | DNA gyrase | <32 | Potent |
7a | Topo IV | <100 | Potent |
Case Studies
- In Vivo Efficacy : In a mouse model of vancomycin-intermediate S. aureus thigh infection, compound 7a demonstrated significant in vivo efficacy, indicating its potential as a therapeutic agent against resistant bacterial strains .
- Structural Characterization : Structural studies on related compounds have shown that the orientation of the nitro group is crucial for biological activity. In certain derivatives, the nitro group is twisted out of the plane of the benzene ring, which may influence binding interactions with biological targets .
Applications in Medicinal Chemistry
This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are being explored for:
- Antimicrobial Agents : Due to their potent activity against MDR bacteria.
- Enzyme Inhibitors : Potential applications in treating diseases where enzyme modulation is beneficial.
Properties
Molecular Formula |
C9H6F3NO4 |
---|---|
Molecular Weight |
249.14 g/mol |
IUPAC Name |
methyl 2-nitro-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(14)7-5(9(10,11)12)3-2-4-6(7)13(15)16/h2-4H,1H3 |
InChI Key |
SKCORQBYLFFEPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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